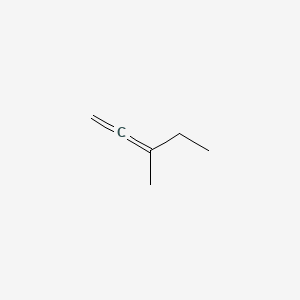
3-Methylpenta-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpenta-1,2-diene is an organic compound with the molecular formula C6H10. It is a type of diene, specifically an allene, characterized by having two double bonds adjacent to each other. This compound is also known by its IUPAC name, 1,2-Pentadiene, 3-methyl- .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylpenta-1,2-diene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This process involves removing water molecules from the diol compound under the influence of a catalyst. Common catalysts used include weak acids like oxalic acid and citric acid .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of supported metal catalysts and catalyst auxiliary agents to enhance the yield and selectivity of the product. This method avoids the use of strong acids, thereby reducing equipment corrosion and improving environmental friendliness .
化学反应分析
Types of Reactions: 3-Methylpenta-1,2-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
科学研究应用
3-Methylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including perfumes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-Methylpenta-1,2-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
相似化合物的比较
1,3-Pentadiene: Another diene with a similar structure but different double bond positions.
2-Methyl-1,3-butadiene:
1,4-Pentadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness: 3-Methylpenta-1,2-diene is unique due to its allene structure, which gives it distinct chemical properties compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
7417-48-3 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |
InChI 键 |
INFFCVIZNSUFGK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
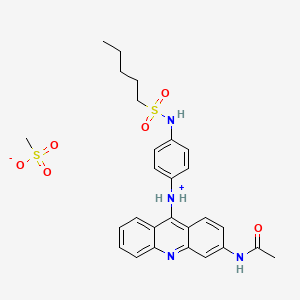
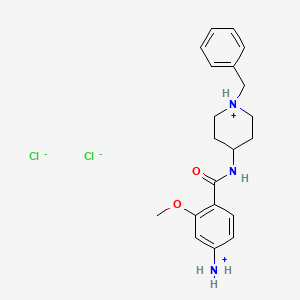
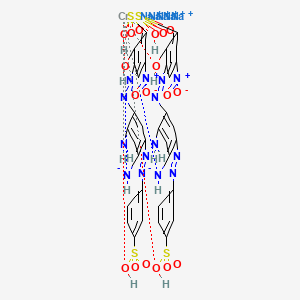
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
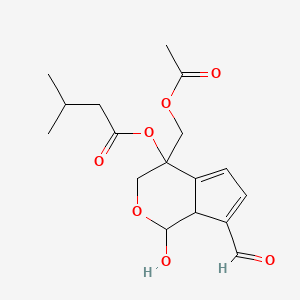
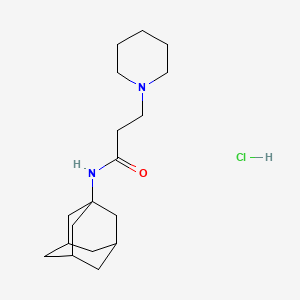
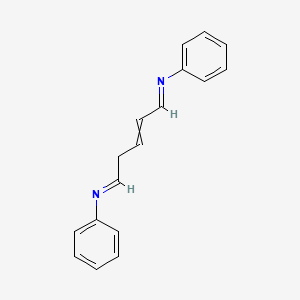
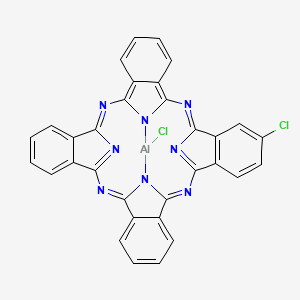
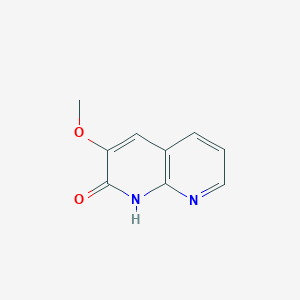
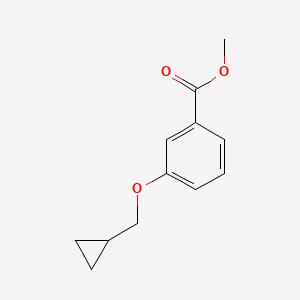
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
